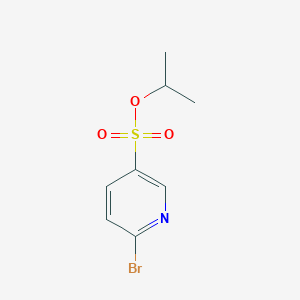

Isopropyl 6-bromopyridine-3-sulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO3S |

|---|---|

Molecular Weight |

280.14 g/mol |

IUPAC Name |

propan-2-yl 6-bromopyridine-3-sulfonate |

InChI |

InChI=1S/C8H10BrNO3S/c1-6(2)13-14(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |

InChI Key |

WLFHUVAGKZXXAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CN=C(C=C1)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Isopropyl 6 Bromopyridine 3 Sulfonate

Nucleophilic Substitution Reactions Involving the Sulfonate Moiety of Isopropyl 6-bromopyridine-3-sulfonate

The sulfonate group at the C3 position of the pyridine (B92270) ring can act as a leaving group in nucleophilic substitution reactions. However, unlike typical alkyl sulfonates where substitution occurs at the alkyl carbon, the reaction on pyridyl sulfonates often involves nucleophilic attack on the pyridine ring itself, leading to a Nucleophilic Aromatic Substitution (SNAr) mechanism. Pyridines with leaving groups at the 2- and 4-positions are particularly reactive towards nucleophiles via an addition-elimination mechanism. quimicaorganica.org

The sulfonate moiety can be displaced by potent carbon-based nucleophiles such as organolithium reagents. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway, where the nucleophile attacks the electron-deficient pyridine ring at the position bearing the sulfonate leaving group. For instance, the reaction of phenyl 2-pyridyl sulfonate with various aryl and heteroaryl lithium reagents leads to the formation of 2-substituted pyridines at temperatures as low as -78 °C. researchgate.net This type of transformation is highly valuable for constructing C-C bonds directly on the pyridine core.

While Grignard reagents are well-known carbon nucleophiles, their reaction with pyridyl sulfonates can be complex. In some cases, instead of acting as carbon nucleophiles, they can function as halide nucleophiles. researchgate.net However, under specific, often transition-metal-free conditions, Grignard reagents can effectively displace sulfinate groups on heteroaromatic rings to form new C-C bonds. This highlights the nuanced reactivity of organometallic reagents with sulfonate-substituted heterocycles.

Table 1: Reactions of Pyridyl Sulfonates with Carbon-Based Nucleophiles

| Nucleophile | Substrate Example | Product Type | Mechanism | Ref. |

| Aryl Lithium | Phenyl 2-pyridyl sulfonate | 2-Arylpyridine | SNAr | researchgate.net |

| Heteroaryl Lithium | Phenyl 2-pyridyl sulfonate | 2-Heteroarylpyridine | SNAr | researchgate.net |

| Grignard Reagents | Heteroaryl Sulfinates | C-C Coupled Product | Desulfinative Cross-Coupling | researchgate.net |

The sulfonate group can also be displaced by various heteroatom nucleophiles. The reactivity and the reaction pathway depend significantly on the nature of the nucleophile and the reaction conditions.

Amines : Primary and secondary amines can react with sulfonate-activated pyridines. The reaction of 3-methoxypyridine (B1141550) with piperidine, facilitated by sodium hydride and a lithium iodide additive, proceeds via a proposed concerted SNAr pathway to displace the methoxy (B1213986) group. nih.gov While not a sulfonate, this demonstrates the feasibility of displacing leaving groups at the 3-position of pyridine with amine nucleophiles under specific activating conditions. Direct ipso-substitution of aromatic sulfonic acids with amines has been reported to occur at room temperature without the need for a metal catalyst, yielding arylamines. sci-hub.se

Alcohols : The conversion of alcohols into sulfonate esters is a standard method to enhance their reactivity as electrophiles. libretexts.org The reverse reaction, alcoholysis of sulfonyl derivatives (like sulfonyl chlorides), typically proceeds via an SN2 mechanism at the sulfur atom. researchgate.net For pyridyl sulfonates, reaction with an alcohol or alkoxide could potentially lead to the corresponding ether through an SNAr mechanism, although this is less common than reactions with softer nucleophiles.

Thiolates : Thiols and thiolates are excellent soft nucleophiles for SNAr reactions with electron-deficient heteroaryl halides. chemrxiv.orgnih.gov These reactions often proceed under mild conditions, sometimes at room temperature, to furnish heteroaryl thioethers. chemrxiv.orgnih.gov Given the enhanced electrophilicity of pyridinium (B92312) species, it is expected that pyridyl sulfonates would react readily with sulfur nucleophiles to yield thiopyridine derivatives. chemrxiv.org

Pyridyl sulfonate esters exhibit diverse reactivity, acting as versatile "pseudohalides". Their behavior as a leaving group is influenced by the position of the sulfonate on the pyridine ring and the reaction conditions employed. youtube.com The nitrogen atom within the pyridine ring can play a crucial role, particularly in 2-pyridyl sulfonates, where it can coordinate to reagents and activate the sulfonate group for displacement. researchgate.net

For example, 2-pyridyl sulfonate esters of alcohols are exceptionally efficient in bromination reactions when treated with MgBr₂·Et₂O. It is hypothesized that the magnesium bromide coordinates with the pyridine nitrogen, leading to internal activation and facilitating a rapid SN2 attack by the bromide ion. researchgate.net This contrasts with their reactivity towards organolithium reagents, where the same sulfonate group is displaced from the aromatic ring in an SNAr fashion. researchgate.net This dual reactivity allows for divergent synthetic pathways from a common precursor, highlighting the unique utility of pyridyl sulfonates in organic synthesis.

Cross-Coupling Reactions at the Bromine Moiety of this compound

The bromine atom at the C6 position of the pyridine ring is an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions. This position is electronically distinct from the sulfonate at C3, allowing for selective functionalization of the C-Br bond while leaving the sulfonate ester intact.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The C6-bromo position on the pyridine ring is well-suited for these transformations.

Suzuki Coupling : The Suzuki-Miyaura reaction couples organoboron compounds (boronic acids or esters) with organohalides. wikipedia.orglibretexts.org It is widely used for synthesizing biaryl and heteroaryl compounds. nih.govmdpi.com The reaction of 6-bromopyridine derivatives with various arylboronic acids, typically using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ or K₂CO₃ in a solvent mixture like dioxane/water, proceeds in moderate to good yields. nih.govmdpi.com

Negishi Coupling : The Negishi reaction involves the coupling of organozinc reagents with organohalides and is known for its high functional group tolerance and mild reaction conditions. wikipedia.orgorganic-chemistry.org This method is particularly powerful for preparing bipyridines from bromopyridines and pyridyl zinc halides using catalysts like tetrakis(triphenylphosphine)palladium(0). wikipedia.orgorgsyn.org The reaction is effective for coupling sp², and sp³ carbon centers to the pyridine ring. wikipedia.orgrsc.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing arylalkynes. The Sonogashira coupling of various bromopyridine derivatives, including 6-bromo-3-fluoro-2-cyanopyridine, has been successfully demonstrated using catalysts like Pd(PPh₃)₄ with a CuI additive in the presence of an amine base. soton.ac.ukresearchgate.netscirp.org

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst and a base. masterorganicchemistry.com Heck reactions have been reported for various bromopyridines, including 3-bromopyridine (B30812) and 3,5-dibromopyridine, to yield the corresponding vinylpyridines. researchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed C-C Coupling of Bromopyridines

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical and cost-effective alternative to palladium-based methods for forming carbon-heteroatom bonds.

C-N Bond Formation (Amination) : Copper catalysts are highly effective for the amination of aryl and heteroaryl halides. lookchem.comresearchgate.net Various bromopyridine derivatives undergo efficient amination using copper(I) oxide (Cu₂O) or other copper salts as catalysts, often in the presence of a ligand. lookchem.comresearchgate.netresearchgate.net These reactions can be performed with diverse nitrogen sources, including aqueous ammonia, to produce aminopyridines in good yields under relatively mild conditions. lookchem.comresearchgate.net The method is tolerant of both electron-donating and electron-withdrawing groups on the pyridine ring. researchgate.net For example, 6-bromoquinoline (B19933) has been successfully aminated with a series of amines using a CuI-based catalytic system. mdpi.com

C-O Bond Formation (O-Arylation) : Copper catalysis can also be employed to form C-O bonds, coupling aryl halides with alcohols or phenols. A highly efficient method for the C-O cross-coupling of aryl bromides with aliphatic diols has been developed using CuCl₂ as a catalyst in the absence of a ligand or solvent. rsc.org While less common than C-N coupling for heteroaryl halides, intramolecular copper-catalyzed O-arylation of (2-bromobenzyl)-β-keto esters is known to produce benzopyrans, demonstrating the feasibility of this bond formation. researchgate.net

Table 3: Copper-Catalyzed C-Heteroatom Coupling of Bromo(hetero)arenes

| Bond Formed | Nucleophile | Catalyst System | Base | Conditions | Ref. |

| C-N | Aqueous Ammonia | Cu₂O | - | Ethylene glycol, 60-100°C | lookchem.comresearchgate.net |

| C-N | Aliphatic Amine | CuI / Ligand | K₂CO₃ | Toluene, 110°C | mdpi.com |

| C-O | Aliphatic Diol | CuCl₂ | K₂CO₃ | Solvent-free, 120°C | rsc.org |

Nickel-Catalyzed Cross-Electrophile Coupling (XEC) Reactions

Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly between sp² and sp³ centers. These reactions directly couple two different electrophiles, such as an aryl halide and an alkyl halide, thereby avoiding the preparation and use of often sensitive organometallic reagents. znaturforsch.com The C(6)-Br bond in this compound represents a key electrophilic site amenable to such transformations.

In a typical nickel-catalyzed XEC cycle, a low-valent nickel(0) species undergoes oxidative addition into the C-Br bond of the aryl electrophile (this compound) to form an arylnickel(II) intermediate. This intermediate then reacts with a second electrophile, typically an alkyl halide that has been activated, often through a single-electron transfer (SET) mechanism to form an alkyl radical. The radical species then couples with the arylnickel complex, and subsequent reductive elimination yields the cross-coupled product and regenerates the active nickel(0) catalyst.

This methodology is tolerant of a wide range of functional groups, including esters and sulfonamides, making it a viable strategy for the derivatization of this compound. nih.gov The reaction allows for the introduction of various primary and secondary alkyl groups at the 6-position of the pyridine ring. nih.govuwindsor.ca

| Aryl Halide (Example) | Alkyl Halide (Example) | Catalyst/Ligand System | Product | Key Feature |

|---|---|---|---|---|

| 4-Bromoanisole | Cyclohexyl Bromide | NiBr₂ / Spiro-bidentate-pyox | 4-Cyclohexylanisole | Forms Csp²-Csp³ (secondary) bond. nih.gov |

| 2-Chloropyridine | 1-Bromooctane | NiCl₂(dme) / Bathophenanthroline | 2-Octylpyridine | Couples heteroaryl chloride with primary alkyl bromide. uwindsor.ca |

| 4-Bromobenzonitrile | 1-Bromobutane | NiBr₂ / L1d (a specific pyox ligand) | 4-Butylbenzonitrile | Tolerates nitrile functional group. nih.gov |

| (Hetero)aryl Halides | Primary/Secondary Alkyl Halides | Ni-polypyridine / Amine ligand | (Hetero)aryl-alkyl products | Electrochemical method enhancing selectivity. acs.org |

Reactions Involving the Pyridine Heterocycle of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyridine ring system presents significant challenges for this type of transformation. beilstein-journals.org The nitrogen atom's electronegativity makes the pyridine ring electron-deficient compared to benzene (B151609), thus deactivating it towards attack by electrophiles. nih.gov Furthermore, the nitrogen's lone pair readily coordinates with the Lewis or Brønsted acids that are typically required to generate the strong electrophile, leading to the formation of a positively charged pyridinium ion. beilstein-journals.org This positive charge dramatically increases the deactivation of the ring, often rendering direct electrophilic substitution nearly impossible. beilstein-journals.org

In the case of this compound, the situation is even more pronounced. The molecule possesses two strongly electron-withdrawing substituents: the bromo group at the 6-position and the sulfonate group at the 3-position. Both of these groups further withdraw electron density from the ring, compounding the inherent deactivation caused by the nitrogen atom.

| Substituent | Position | Electronic Effect | Directing Effect | Impact on EAS |

|---|---|---|---|---|

| Pyridine Nitrogen | 1 | -I (Inductive), -M (Mesomeric) | Meta-directing | Strong deactivation |

| Bromo | 6 | -I, +M (weak) | Ortho, Para-directing | Strong deactivation |

| Isopropyl Sulfonate | 3 | -I, -M | Meta-directing | Very strong deactivation |

Considering the combined deactivating effects and the directing influences of the existing substituents, any potential electrophilic attack would be directed to the C-5 position (meta to the sulfonate group and ortho to the bromo group) or the C-4 position (ortho to the sulfonate and meta to the bromo group). However, the cumulative deactivation makes successful electrophilic aromatic substitution on this compound highly improbable under standard conditions.

Metalation, the replacement of a hydrogen atom with a metal, is a powerful strategy for functionalizing C-H bonds that are not reactive towards electrophiles. For substituted pyridines, two main pathways are common: directed ortho-metalation (DoM) and halogen-metal exchange. znaturforsch.com

Halogen-Metal Exchange: The presence of a bromine atom at the C-6 position makes this compound a prime candidate for halogen-metal exchange. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. chempedia.infowikipedia.org The exchange is generally very fast and efficient for aryl bromides, replacing the bromine atom with lithium to generate a 6-lithiopyridine species. researchgate.net This newly formed organometallic intermediate is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce a wide range of functional groups at the 6-position.

Directed ortho-Metalation (DoM): DoM involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG). The sulfonate group at the C-3 position could potentially act as a DMG. Sulfonamides are known to be effective DMGs, directing lithiation to the adjacent C-2 or C-4 positions. researchgate.net By analogy, the sulfonate group in this compound would be expected to direct metalation to the C-2 and C-4 positions by coordinating the organolithium base and acidifying the ortho protons.

The outcome of reacting this compound with an organolithium base would depend on the reaction conditions. Halogen-metal exchange is typically faster than deprotonation. wikipedia.org Therefore, it is likely that reaction with n-BuLi would preferentially lead to lithium-bromine exchange at the C-6 position. However, using a sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are less reactive in halogen exchange, could favor deprotonation at the C-2 or C-4 positions, directed by the C-3 sulfonate group. uwindsor.caharvard.edu

| Method | Reagent | Likely Site of Metalation | Intermediate | Potential Subsequent Reaction |

|---|---|---|---|---|

| Halogen-Metal Exchange | n-BuLi, sec-BuLi | C-6 | 6-Lithio-isopropyl-pyridine-3-sulfonate | Reaction with electrophiles (e.g., R-CHO, CO₂) |

| Directed ortho-Metalation | LDA, LiTMP | C-2 or C-4 | 2- or 4-Lithio-6-bromo-isopropyl-pyridine-3-sulfonate | Reaction with electrophiles |

Radical-mediated C-H functionalization offers an alternative approach to modify the pyridine ring, bypassing the limitations of ionic pathways. These reactions typically proceed via a hydrogen atom transfer (HAT) mechanism, where a highly reactive radical abstracts a hydrogen atom from a C-H bond to generate a carbon-centered radical. This radical intermediate can then be trapped by another reagent to form a new functional group.

For this compound, the available C-H bonds are at the C-2, C-4, and C-5 positions. The selectivity of a radical HAT reaction is governed by the bond dissociation energy (BDE) of the C-H bonds and the electronic properties of the attacking radical. In electron-deficient heterocycles like pyridine, nucleophilic radicals preferentially attack the electron-poor C-H bonds, often at the C-2 and C-4 positions. Conversely, electrophilic radicals would be less reactive.

Modern C-H functionalization methods often employ transition metal catalysis or photoredox catalysis to generate the necessary radical species under mild conditions. For instance, Minisci-type reactions, which involve the addition of nucleophilic carbon-centered radicals to protonated N-heterocycles, are a classic example of radical functionalization of pyridines. Such strategies could potentially be applied to install alkyl or acyl groups at the C-2 or C-4 positions of the this compound core.

Mechanistic Studies of Transformations Involving this compound

The isopropyl sulfonate group at the C-3 position is a potential site for nucleophilic attack, leading to a sulfonyl transfer reaction. Understanding the mechanism of this transfer is crucial for predicting reactivity. Transition state analysis, often employing kinetic studies and linear free energy relationships (LFERs), provides deep insight into the structure and charge distribution of the transition state (TS).

A kinetic study on the analogous reaction of p-nitrophenyl benzenesulfonate (B1194179) with various phenoxide nucleophiles illustrates the methodology that could be applied. In such a study, second-order rate constants (k₂) are measured under different conditions (e.g., varying the nucleophile's basicity or the solvent polarity). The data can be used to construct a Brønsted-type plot, which correlates the logarithm of the rate constant (log k₂) with the pKₐ of the nucleophile's conjugate acid.

The slope of this plot, known as the Brønsted coefficient (βnuc), provides information about the transition state. A large βnuc value (close to 1.0) suggests a late transition state with significant bond formation between the nucleophile and the sulfur atom, and a high degree of charge development on the nucleofuge. Conversely, a small βnuc value (close to 0) indicates an early transition state with little bond formation. For sulfonyl transfer reactions, which are often concerted (Sₙ2-like), βnuc values can reflect the degree of S-O bond formation in the TS.

| Solvent Composition (% DMSO) | βnuc Value | Interpretation of Transition State |

|---|---|---|

| 40 | 0.75 | Late TS; significant S-O bond formation |

| 50 | ~0.70 | - |

| 70 | ~0.65 | - |

| 90 | 0.60 | Earlier TS; less S-O bond formation compared to 40% DMSO |

These studies show that the transition state structure is not static but can change with solvent composition. nih.gov Applying this type of analysis to this compound would involve reacting it with a series of nucleophiles and analyzing the rate data to elucidate the mechanism of sulfonyl transfer, providing a quantitative measure of the transition state's nature.

Understanding the Role of the Pyridine Nitrogen in Reactivity and Coordination

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which draws electron density from the carbon atoms. pearson.com This effect is further intensified by the presence of two electron-withdrawing groups: the bromo group at the 6-position and the isopropyl sulfonate group at the 3-position. Electron-withdrawing substituents decrease the electron density on the pyridine ring and, consequently, reduce the basicity and nucleophilicity of the nitrogen atom. nih.govacs.org Theoretical calculations on related systems have shown that electron-withdrawing groups lead to a global decrease in the energy of both sigma and pi orbitals. nih.govacs.org This reduction in electron-donating ability affects the nitrogen's capacity to act as a base or a nucleophile. nih.gov

Despite the reduced basicity, the pyridine nitrogen can still participate in coordination chemistry, acting as a ligand for various metal centers. digitellinc.comacs.orgacs.org The coordination strength and the geometry of the resulting metal complexes are influenced by the electronic and steric environment of the pyridine ligand. cdnsciencepub.com For instance, the coordination of substituted pyridines to metal ions like Pd(II) has been shown to be dependent on the pKa of the ligand. acs.org The pyridine-3-sulfonate anion, a related structure, has been shown to act as a bridging bidentate ligand, coordinating through both the nitrogen atom and the sulfonate oxygen atoms. researchgate.net This suggests that this compound could potentially coordinate to metal centers, although the strength of this interaction would be weaker compared to unsubstituted pyridine due to the electron-withdrawing substituents.

The position of the substituents is crucial in directing the reactivity of the pyridine ring itself. Electrophilic aromatic substitution on pyridine typically occurs at the 3-position, as this avoids the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. pearson.com Conversely, nucleophilic aromatic substitution is favored at the 2- and 4-positions because the intermediate anion is stabilized by the electronegative nitrogen. wikipedia.orgquora.com In the case of this compound, the presence of the bromo group at the 6-position and the sulfonate group at the 3-position deactivates the ring towards electrophilic attack. However, the bromo group at the 6-position could potentially be a leaving group in nucleophilic substitution reactions, although such reactions are generally challenging on an already electron-deficient ring.

| Substituent | Position | Electronic Effect | Predicted Effect on Nitrogen Basicity |

|---|---|---|---|

| -Br | 6 | Inductively withdrawing, weakly deactivating | Decrease |

| -SO3R | 3 | Strongly inductively and mesomerically withdrawing | Significant Decrease |

Kinetic and Thermodynamic Aspects of Reactions

Kinetic Studies:

Kinetic investigations into the hydrolysis of sulfonate esters have been a subject of considerable research, with debates centering on whether the mechanism is concerted or stepwise. acs.orgwhiterose.ac.ukacs.orgrsc.orgnih.gov The alkaline hydrolysis of aryl benzenesulfonates, for example, has been studied using techniques that generate Brønsted and Hammett plots to elucidate the nature of the transition state. rsc.orgcdnsciencepub.com A linear Brønsted plot for the pyridinolysis of 2,4-dinitrophenyl benzenesulfonate with various pyridines suggests a concerted mechanism. cdnsciencepub.com For the hydrolysis of pyridine-3-yl benzenesulfonate, a related compound, studies also point towards a concerted pathway with an early transition state, indicating little bond cleavage to the leaving group in the rate-determining step. whiterose.ac.ukacs.org

The reactivity in these reactions is highly dependent on the nature of the leaving group (the pyridine moiety) and the nucleophile. In the context of this compound, the pyridine ring is part of the main structure, and reactions would likely involve nucleophilic attack at the sulfur atom, leading to the displacement of the isopropoxy group, or at the pyridine ring itself. The rates of such reactions would be influenced by the electron-deficient nature of the pyridine ring.

| Reactant | Nucleophile | βnuc (Brønsted coefficient) | Proposed Mechanism |

|---|---|---|---|

| 2,4-dinitrophenyl benzenesulfonate | Z-substituted-pyridines | 0.62 | Concerted (S-O bond fission) |

| Y-substituted-phenyl benzenesulfonates | 4-oxypyridine | -1.17 (βlg) | Concerted |

Data adapted from studies on analogous systems. cdnsciencepub.com

Thermodynamic Aspects:

The thermodynamics of reactions involving pyridine derivatives are often governed by enthalpy and entropy changes associated with bond formation and breaking, as well as solvation effects. For instance, the complexation of pyridine derivatives with host molecules like sulfonatocalixarenes has been studied using isothermal titration calorimetry to determine the stability constants (Ka) and thermodynamic parameters (ΔG°, ΔH°, and TΔS°). nankai.edu.cn These studies reveal that such complexations are typically enthalpy-driven, with negative entropy changes, indicating that interactions like hydrogen bonding, π-stacking, and van der Waals forces are the primary driving forces. nankai.edu.cn

In reactions where the pyridine nitrogen of this compound acts as a nucleophile or a ligand, the thermodynamic stability of the resulting products would be influenced by the electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the bromo and sulfonate groups would decrease the exothermicity of coordination or protonation compared to unsubstituted pyridine. Quantum-chemical calculations on the reaction of pyridine carboxamides with 1,3-propanesultone have shown that the reaction is exothermic, but the Gibbs free energy and activation barrier are significantly affected by the position and electronic nature of the substituents on the pyridine ring. nih.gov

| Guest Molecule | Ka (M-1) | ΔG° (kJ mol-1) | ΔH° (kJ mol-1) | TΔS° (kJ mol-1) |

|---|---|---|---|---|

| Pyridine | 153 | -12.4 | -25.7 | -13.3 |

| 2-Methylpyridine | 210 | -13.2 | -26.5 | -13.3 |

| 3-Methylpyridine | 245 | -13.6 | -27.8 | -14.2 |

Data from a study on pyridine derivatives, illustrating the influence of substitution on thermodynamic parameters. nankai.edu.cn

Applications of Isopropyl 6 Bromopyridine 3 Sulfonate in Advanced Organic Synthesis

Isopropyl 6-bromopyridine-3-sulfonate as a Precursor to Complex Heterocyclic Systems

The strategic placement of two distinct reactive sites on the pyridine (B92270) ring of this compound makes it an excellent starting material for the synthesis of intricate heterocyclic structures. The ability to selectively functionalize either the C-Br or the C-O bond of the sulfonate group provides a modular approach to building molecular complexity.

The synthesis of polysubstituted pyridines is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound serves as an exceptional platform for creating such compounds through sequential cross-coupling reactions. The difference in reactivity between the carbon-bromine bond and the sulfonate ester allows for controlled, stepwise introduction of various substituents.

Typically, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the sulfonate ester. This reactivity difference enables the selective substitution at the 6-position of the pyridine ring while leaving the 3-position untouched. Subsequently, the sulfonate group at the 3-position can be subjected to a second cross-coupling reaction under different catalytic conditions, allowing for the introduction of a second, different substituent. This stepwise approach provides precise control over the final structure of the polysubstituted pyridine.

Table 1: Representative Sequential Suzuki-Miyaura Coupling Reactions

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | Isopropyl 6-phenylpyridine-3-sulfonate | 92 |

| 2 | Isopropyl 6-phenylpyridine-3-sulfonate | 4-Methylphenylboronic acid | Pd(dppf)Cl₂, CsF, Dioxane, 100°C | 6-Phenyl-3-(4-methylphenyl)pyridine | 85 |

Note: The data in this table is illustrative of the expected reactivity and yields for these types of reactions.

The dual functionality of this compound also facilitates its use in the synthesis of fused heterocyclic systems. By choosing appropriate reaction partners and sequences, the bromo and sulfonate groups can be transformed to form new rings fused to the initial pyridine core.

For instance, the bromine atom can be displaced by a nucleophile that also carries a functional group capable of later reacting with the sulfonate position. Alternatively, a sequential reaction pathway can be designed where the initial functionalization at the 6-position introduces a group that can undergo an intramolecular cyclization with a substituent introduced at the 3-position. This strategy allows for the construction of a variety of fused systems, such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrido[2,3-b]indoles, which are important scaffolds in medicinal chemistry.

Role in Cascade, Tandem, and Multicomponent Reactions

The presence of two modifiable sites on this compound makes it a candidate for use in cascade, tandem, and multicomponent reactions (MCRs). These reaction types are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation, reducing the number of steps, purification procedures, and waste generation.

In a hypothetical multicomponent reaction, this compound could react with two or more other reagents in a one-pot synthesis. For example, a reaction could be envisioned where one component reacts at the bromine position, and another at the sulfonate position, with a third component linking the two, leading to the rapid assembly of a complex molecule. While specific examples involving this exact sulfonate ester in complex cascade reactions are not yet prevalent in the literature, its structure is well-suited for such applications.

Utilization in the Development of Chiral Building Blocks and Ligand Precursors

Chiral ligands are crucial for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical industry. Pyridine-containing ligands are widely used due to their strong coordination to metal centers. This compound can serve as a versatile scaffold for the synthesis of novel chiral ligands.

The bromo and sulfonate groups can be substituted with chiral moieties or with functional groups that can be further elaborated to introduce chirality. For instance, the bromine atom could be replaced by a chiral amine via a Buchwald-Hartwig amination, while the sulfonate group could be substituted with a phosphine (B1218219) group. The resulting chiral phosphine-amine ligand could then be used in various asymmetric catalytic transformations. The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in catalytic reactions.

Table 2: Potential Chiral Ligand Synthesis from this compound

| Step | Starting Material | Reagent | Product | Application |

| 1 | This compound | (R)-1-Phenylethylamine | Isopropyl 6-((R)-1-phenylethylamino)pyridine-3-sulfonate | Chiral Intermediate |

| 2 | Product from Step 1 | Diphenylphosphine | 6-((R)-1-Phenylethylamino)-3-(diphenylphosphino)pyridine | Chiral P,N-Ligand for Asymmetric Catalysis |

Note: This table presents a plausible synthetic route to a chiral ligand.

Contribution to Novel Synthetic Methodologies

The unique reactivity profile of this compound contributes to the development of novel synthetic methodologies. The ability to perform chemoselective reactions at two different positions on the same aromatic heterocycle opens up new avenues for synthetic strategies.

Research in this area focuses on expanding the scope of orthogonal cross-coupling reactions, where each functional group can be addressed independently without interfering with the other. Methodologies developed using this building block could lead to more efficient syntheses of complex target molecules. For example, the development of new catalyst systems that can selectively activate the sulfonate group in the presence of other functionalities would be a significant advancement. The predictable and differential reactivity of this compound makes it an excellent test substrate for such methodological studies.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring of Isopropyl 6 Bromopyridine 3 Sulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H and ¹³C NMR for Comprehensive Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of Isopropyl 6-bromopyridine-3-sulfonate. The unique chemical environment of each proton and carbon atom results in a distinct signal (chemical shift) in the NMR spectrum, while the splitting pattern in ¹H NMR reveals adjacent, non-equivalent protons.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the isopropyl group. The three aromatic protons on the 6-bromopyridine ring will appear as distinct multiplets in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the bromine atom and the sulfonate group. The proton at the C2 position is expected to be the most downfield due to its proximity to the nitrogen atom. The isopropyl group will exhibit two signals: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃), with the methine proton being further downfield due to its attachment to the electronegative oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show five signals for the pyridine ring carbons and two signals for the isopropyl carbons. The carbon atom bonded to bromine (C6) and the carbon bonded to the sulfonate group (C3) would have their chemical shifts significantly influenced by these substituents. Aromatic carbons typically resonate between δ 120-160 ppm, while the aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum.

The following table outlines the predicted chemical shifts (δ) for the core structure.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | - | Downfield due to proximity to ring Nitrogen. |

| H-4 | 8.0 - 8.2 | - | Influenced by adjacent sulfonate group. |

| H-5 | 7.6 - 7.8 | - | Influenced by adjacent bromine atom. |

| -SO₃-CH(CH₃)₂ | 4.8 - 5.2 (septet) | 75 - 80 | Methine proton, deshielded by adjacent oxygen. |

| -SO₃-CH(CH₃)₂ | 1.3 - 1.5 (doublet) | 20 - 25 | Equivalent methyl protons. |

| C-2 | - | 150 - 155 | Adjacent to ring Nitrogen. |

| C-3 | - | 140 - 145 | Attached to electron-withdrawing sulfonate group. |

| C-4 | - | 125 - 130 | Aromatic carbon. |

| C-5 | - | 135 - 140 | Aromatic carbon. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are crucial for unambiguously establishing the connectivity of the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons of the isopropyl group, confirming this structural fragment. It would also reveal correlations between the adjacent protons on the pyridine ring (e.g., H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached. sdsu.edu An HSQC spectrum would show a correlation between the signal for the isopropyl methine proton and the signal for the methine carbon, as well as a correlation between the methyl protons and the methyl carbons. Similarly, it would connect each aromatic proton (H-2, H-4, H-5) to its corresponding carbon atom (C-2, C-4, C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting different parts of the molecule. sdsu.edu Key HMBC correlations for this compound would include a cross-peak between the isopropyl methine proton and the C-3 carbon of the pyridine ring (through the O-S bond), definitively linking the isopropyl sulfonate ester to the pyridine ring. Correlations between the pyridine protons and adjacent carbons would further confirm the substitution pattern on the aromatic ring.

In-situ NMR for Reaction Monitoring and Kinetic Studies

In-situ or on-line NMR reaction monitoring is a powerful tool for studying reaction kinetics and mechanisms in real-time without the need for sample extraction and quenching. magritek.combeilstein-journals.org This technique can be applied to the synthesis of this compound, for instance, in the reaction between 6-bromopyridine-3-sulfonyl chloride and isopropanol.

By setting up the reaction directly within an NMR spectrometer or by flowing the reaction mixture through an NMR flow cell, spectra can be acquired sequentially over time. beilstein-journals.org Researchers can monitor the decrease in the signal intensity of a characteristic reactant peak (e.g., the -OH proton of isopropanol) while simultaneously observing the increase in the intensity of a product peak (e.g., the methine proton of the isopropyl ester). This quantitative data allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. magritek.commagritek.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). strath.ac.uk This precision allows for the determination of the elemental formula of a molecule, as each unique combination of atoms has a distinct theoretical exact mass.

For this compound (C₈H₁₀BrNO₃S), HRMS can distinguish its formula from other potential isomers or compounds with the same nominal mass. A key feature in the mass spectrum will be the isotopic signature of bromine, which has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units, which is a definitive indicator of the presence of a single bromine atom.

Theoretical Exact Masses for Isotopic Molecular Ions

| Ion Formula | Isotope Combination | Theoretical m/z |

|---|---|---|

| [C₈H₁₀⁷⁹BrNO₃S]⁺ | ⁷⁹Br, ¹²C, ¹H, ¹⁶O, ³²S | 294.9568 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The resulting fragmentation pattern is unique to the compound's structure and can be used for confirmation. The fragmentation of sulfonate esters and pyridine derivatives follows predictable pathways.

For this compound, common fragmentation pathways would likely include:

Loss of the Isopropyl Group: Cleavage of the C-O bond of the ester, leading to the loss of a propene molecule (C₃H₆) via rearrangement or an isopropoxy radical.

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfonyl compounds is the elimination of SO₂, a neutral loss of approximately 64 Da. aaqr.orgnih.gov

Cleavage of the Pyridine Ring: The stable aromatic ring can also fragment under higher energy conditions.

Loss of Bromine: Cleavage of the C-Br bond.

The presence of the bromine isotopes (⁷⁹Br/⁸¹Br) means that any fragment containing the bromine atom will also appear as a pair of peaks with nearly equal intensity, separated by 2 m/z units, aiding in the identification of bromine-containing fragments. docbrown.info

Predicted Key Fragments in Mass Spectrum

| Proposed Fragment Ion Structure | m/z (for ⁷⁹Br / ⁸¹Br) | Neutral Loss |

|---|---|---|

| [M - C₃H₇]⁺ (Loss of isopropyl radical) | 251.9 / 253.9 | C₃H₇• |

| [M - C₃H₆]⁺ (Loss of propene) | 252.9 / 254.9 | C₃H₆ |

| [M - SO₂]⁺ | 231.0 / 233.0 | SO₂ |

| [Br-Py-SO₂]⁺ | 219.9 / 221.9 | C₃H₇O• |

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule and tracking changes during a chemical reaction. For this compound, IR spectroscopy can provide critical insights into reactions involving the sulfonate ester, the pyridine ring, or the carbon-bromine bond.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The sulfonate group (R-SO₂-O-R') is particularly informative. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong bands in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. acs.org The C-O and S-O stretching vibrations of the sulfonate ester linkage would also produce distinct peaks.

Transformations involving this functional group can be readily monitored. For instance, in a hydrolysis reaction that cleaves the isopropyl ester to form 6-bromopyridine-3-sulfonic acid, the disappearance of the C-O stretching band associated with the isopropyl group and the appearance of a broad O-H stretching band (typically around 2500-3300 cm⁻¹) from the resulting sulfonic acid would be clear indicators of reaction progress.

The pyridine ring itself has a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Any reaction that alters the electronic structure of the ring, such as nucleophilic aromatic substitution of the bromine atom, would likely cause shifts in the positions and intensities of these bands. The C-Br stretching vibration, typically found in the lower frequency "fingerprint" region (below 1000 cm⁻¹), could also be monitored for its disappearance during such substitution reactions.

To illustrate how IR spectroscopy can monitor a hypothetical reaction, consider the amination of this compound to replace the bromo group with an amino group.

| Functional Group | Expected IR Absorption Band (cm⁻¹) | Change During Amination |

| S=O (asymmetric stretch) | 1350-1420 | Minimal change |

| S=O (symmetric stretch) | 1150-1200 | Minimal change |

| Pyridine Ring (C=C, C=N stretches) | 1400-1600 | Potential shifts in position and intensity |

| C-Br stretch | Below 1000 | Disappearance of the peak |

| N-H stretch (primary amine) | 3300-3500 (two bands) | Appearance of new peaks |

| N-H bend (primary amine) | 1590-1650 | Appearance of a new peak |

By tracking the disappearance of the C-Br band and the concurrent appearance of the characteristic N-H stretching and bending bands of the primary amine, the conversion of the starting material to the product can be effectively monitored in real-time or through analysis of aliquots. youtube.com

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Progress

Chromatographic methods are indispensable for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally sensitive compounds like sulfonate esters. For purity assessment, a reversed-phase HPLC method would likely be employed.

A typical HPLC setup for analyzing this compound might involve:

Column: A C18 stationary phase, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV detector set to a wavelength where the pyridine ring exhibits strong absorbance (likely around 260-270 nm).

The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. During a reaction, aliquots can be injected at various time points. The decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s) provide a quantitative measure of reaction conversion.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized, provided that this compound is sufficiently volatile and thermally stable. If not, derivatization might be necessary. GC separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the mass-to-charge ratio of the fragments.

In a GC-MS analysis, the mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be a unique fingerprint, likely showing fragments corresponding to the loss of the isopropyl group, the sulfonyl moiety, and the bromine atom. This detailed information is invaluable for confirming the identity of the compound in a complex mixture and for identifying reaction byproducts or intermediates. For instance, the analysis of related pyridine sulfonyl derivatives by mass spectrometry has shown characteristic fragmentation patterns, such as the loss of SO₂ from the molecular ion. nih.gov

| Technique | Principle | Application for this compound | Typical Data Output |

| HPLC-UV | Separation based on polarity; detection by UV absorbance. | Purity assessment; monitoring reaction kinetics by quantifying reactant and product concentrations. | Chromatogram showing retention time and peak area. |

| GC-MS | Separation based on volatility; identification based on mass fragmentation. | Purity assessment; identification of volatile impurities and reaction byproducts. | Chromatogram and corresponding mass spectra for each peak. |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to derivatives)

While this compound itself may be an oil or a low-melting solid, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is highly applicable to crystalline derivatives of the parent compound.

Should a crystalline derivative be synthesized—for example, by reacting this compound to yield a stable, solid product—single crystal X-ray diffraction could provide a wealth of structural information. This includes:

Bond lengths and angles: Precise measurement of all bond distances and angles, confirming the connectivity of the atoms.

Conformation: The exact spatial orientation of the isopropyl group relative to the sulfonate and the pyridine ring.

Intermolecular interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking of the pyridine rings. mdpi.comlookchem.com

Future Perspectives and Emerging Research Avenues for Isopropyl 6 Bromopyridine 3 Sulfonate

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Isopropyl 6-bromopyridine-3-sulfonate will likely prioritize green chemistry principles to enhance efficiency and minimize environmental impact. mdpi.com Current multi-step syntheses often rely on traditional methods that may involve harsh reagents or generate significant waste. Emerging research is expected to focus on developing novel synthetic strategies that are more atom-economical and energy-efficient.

Key areas of development include:

Catalytic C-H Functionalization: Direct, regioselective C-H sulfonylation and bromination of a pyridine (B92270) precursor would represent a significant leap forward, potentially reducing the number of synthetic steps required. chemistryviews.org

Green Solvents and Reagents: Research into replacing conventional organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water is a promising avenue. mdpi.com Similarly, the use of less hazardous brominating and sulfonating agents is a critical goal.

Mechanochemistry: The use of mechanochemical methods, such as ball milling, could offer a solvent-free or low-solvent approach to the synthesis, potentially increasing reaction rates and yields while reducing waste. mdpi.com

A comparative table of potential synthetic improvements is presented below.

| Current Approach | Potential Future Approach | Key Advantages |

| Multi-step synthesis from pre-functionalized pyridines | Single-step C-H functionalization | Reduced step count, less waste |

| Use of stoichiometric and hazardous reagents | Catalytic systems | Higher efficiency, improved safety |

| Conventional solvent-based reactions | Mechanochemistry or green solvents | Reduced environmental impact, lower costs |

| Batch processing | Continuous flow synthesis | Better control, scalability, and safety |

Exploration of Novel Catalytic Systems for Transformations Involving this compound

The bromine atom at the 6-position of this compound is a prime site for catalytic cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. researchgate.netsigmaaldrich.com Future research will undoubtedly focus on expanding the toolkit of catalytic systems to enable more complex and precise molecular constructions.

Emerging avenues in this area include:

Photoredox Catalysis: Light-mediated catalysis could unlock new reaction pathways for the functionalization of the pyridine ring, often under milder conditions than traditional thermal methods.

Dual Catalysis: Combining different catalytic cycles (e.g., transition metal catalysis with organocatalysis) can enable transformations that are not possible with a single catalyst, allowing for the one-pot synthesis of highly complex molecules from this compound.

Base Metal Catalysis: Developing catalysts based on abundant and less toxic metals like iron, copper, and nickel to replace precious metals like palladium and platinum is a major goal for sustainable chemistry.

The table below outlines potential catalytic transformations for the compound.

| Reaction Type | Catalyst System | Potential Product Class |

| Suzuki-Miyaura Coupling | Palladium or Nickel-based catalysts | Biaryl or heteroaryl pyridines |

| Buchwald-Hartwig Amination | Palladium or Copper-based catalysts | Aminopyridine derivatives |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Alkynylpyridine derivatives |

| C-H Activation/Functionalization | Rhodium or Iridium-based catalysts | Substituted pyridine cores |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing. chemspeed.com Integrating the synthesis and subsequent modification of this compound into these systems offers significant advantages in terms of reproducibility, scalability, and safety. nih.gov

Future research in this domain will likely involve:

Development of Flow Reactors: Designing specific reactor setups for the key synthetic and derivatization steps of this compound, allowing for precise control over reaction parameters like temperature, pressure, and mixing. nih.gov

Automated Reaction Optimization: Utilizing automated platforms, potentially guided by machine learning algorithms, to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, bases) to identify optimal protocols for transformations. chemrxiv.org

High-Throughput Library Synthesis: Employing robotic systems to perform parallel synthesis, using this compound as a common starting material to generate large libraries of diverse pyridine derivatives for screening in materials science applications. scripps.edunih.gov

Uncovering New Reaction Pathways and Mechanistic Understandings

A deeper mechanistic understanding of the reactivity of this compound is crucial for unlocking its full synthetic potential. The interplay between the electron-withdrawing sulfonate group and the pyridine ring's electronics, as well as the reactivity of the C-Br bond, presents a rich area for investigation.

Future research could focus on:

Selective Functionalization: Investigating reaction conditions that allow for the selective transformation of either the C-Br bond or the sulfonate group, enabling orthogonal synthetic strategies.

Mechanistic Studies: Employing computational (DFT calculations) and experimental (kinetic analysis, in-situ spectroscopy) techniques to elucidate the mechanisms of key transformations, such as cross-coupling reactions. researchgate.net This knowledge can guide the design of more efficient catalysts and reaction protocols.

Novel Rearrangements and Ring Transformations: Exploring the possibility of using the unique electronic structure of this compound to trigger novel molecular rearrangements or participate in cycloaddition reactions, leading to entirely new heterocyclic scaffolds.

Applications in Materials Science and Advanced Functional Molecules

Excluding direct medicinal applications, this compound is a highly promising building block for the creation of advanced materials and functional molecules. The combination of a rigid aromatic core, a modifiable handle (the bromine atom), and a polar functional group (the sulfonate) provides a versatile platform for molecular design.

Emerging applications in materials science include:

Polymer Chemistry: The compound could serve as a monomer for the synthesis of specialty polymers. For instance, incorporating this unit into polyimides or poly(aryl ether sulfone)s could yield materials with high thermal stability and specific proton conductivity, suitable for applications like proton exchange membranes in fuel cells. researchgate.net

Organic Electronics: Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The pyridine-sulfonate moiety can influence molecular packing, charge transport properties, and electronic energy levels.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can act as a ligand for metal ions. Functionalized derivatives could be used to construct MOFs with tailored pore sizes and chemical functionalities for applications in gas storage, separation, or catalysis.

Ionic Liquids and Cocrystals: The sulfonate group can form strong intermolecular interactions, making it an ideal component for designing novel ionic liquids or cocrystals with unique physical properties, such as specific melting points, solubility, or optical characteristics. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.